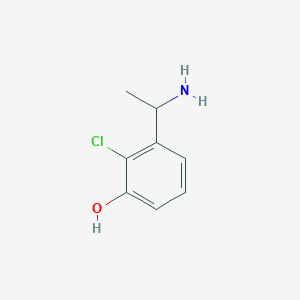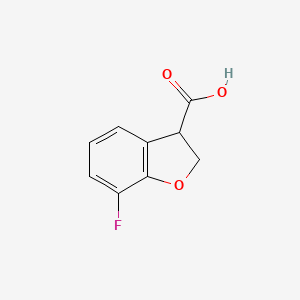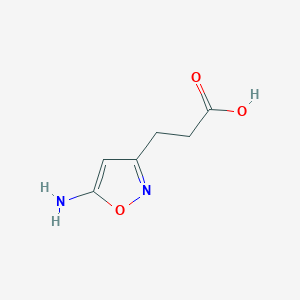![molecular formula C8H10BrNO B6618188 3-bromo-5-[(methylamino)methyl]phenol CAS No. 1521744-60-4](/img/structure/B6618188.png)
3-bromo-5-[(methylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-[(methylamino)methyl]phenol (3-Br-5-MAMP) is a compound that is gaining increasing attention for its potential applications in scientific research. 3-Br-5-MAMP has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-[(methylamino)methyl]phenol has been studied for its potential applications in scientific research. It has been used to study the effects of oxidative stress in human cells, as well as the effects of various drugs on the human body. Additionally, 3-bromo-5-[(methylamino)methyl]phenol has been used to study the effects of various environmental toxins on human health. It has also been studied for its potential use in cancer research, as it has been shown to be an effective inhibitor of tumor cell growth.
Wirkmechanismus
The mechanism of action of 3-bromo-5-[(methylamino)methyl]phenol is not fully understood. However, it is believed that 3-bromo-5-[(methylamino)methyl]phenol acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is believed that 3-bromo-5-[(methylamino)methyl]phenol may act as an inhibitor of tumor cell growth by blocking the activity of certain enzymes involved in tumor cell proliferation.
Biochemical and Physiological Effects
3-bromo-5-[(methylamino)methyl]phenol has been studied for its biochemical and physiological effects. It has been shown to reduce oxidative damage to cells, as well as inhibit the growth of tumor cells. Additionally, 3-bromo-5-[(methylamino)methyl]phenol has been shown to reduce inflammation and have anti-inflammatory effects on the body. It has also been shown to have anti-apoptotic effects, meaning it can protect cells from apoptosis or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-5-[(methylamino)methyl]phenol in lab experiments include its low cost, ease of synthesis, and its availability. Additionally, 3-bromo-5-[(methylamino)methyl]phenol has been shown to have a wide range of potential applications in scientific research. However, there are some limitations to using 3-bromo-5-[(methylamino)methyl]phenol in lab experiments. For example, it has a relatively short shelf life, meaning it must be used quickly after synthesis. Additionally, 3-bromo-5-[(methylamino)methyl]phenol is not as stable as some other compounds, meaning it may degrade over time.
Zukünftige Richtungen
There are several potential future directions for 3-bromo-5-[(methylamino)methyl]phenol. These include further research into its potential applications in cancer research, as well as its potential use as an antioxidant to reduce oxidative damage to cells. Additionally, further research into its effects on inflammation and its potential use as an anti-inflammatory agent is warranted. Additionally, 3-bromo-5-[(methylamino)methyl]phenol could be studied for its potential use as an anti-apoptotic agent, as well as its potential use in drug development. Finally, further research into its synthesis method and potential modifications to increase its stability is needed.
Synthesemethoden
3-bromo-5-[(methylamino)methyl]phenol can be synthesized via a three-step process involving bromination, amination, and condensation. In the first step, bromination of 4-methoxyphenol is performed using N-bromosuccinimide (NBS) at room temperature. This reaction produces 4-bromomethoxyphenol. In the second step, 4-bromomethoxyphenol is reacted with methylamine to form 4-bromo-5-(methylamino)methylphenol. Finally, the third step involves a condensation reaction between 4-bromo-5-(methylamino)methylphenol and formaldehyde to produce 3-bromo-5-[(methylamino)methyl]phenol.
Eigenschaften
IUPAC Name |
3-bromo-5-(methylaminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-2-7(9)4-8(11)3-6/h2-4,10-11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMGMUUENMCZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[(methylamino)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

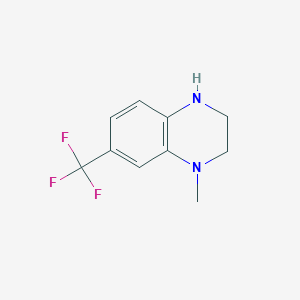
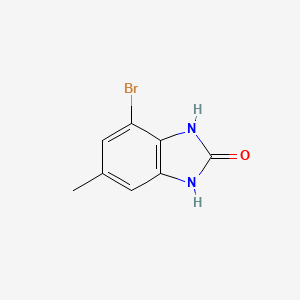

![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)
![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)
